molecular formula C9H14N2O B13971632 2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol

2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol

Cat. No.: B13971632
M. Wt: 166.22 g/mol
InChI Key: BLOLYPXSHLPNHA-UHFFFAOYSA-N
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Description

2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol is a compound that features an imidazole ring, a cyclopropyl group, and a hydroxyl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-cyclopropylimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-9(2,12)8-10-5-6-11(8)7-3-4-7/h5-7,12H,3-4H2,1-2H3

InChI Key

BLOLYPXSHLPNHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1C2CC2)O

Origin of Product

United States

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